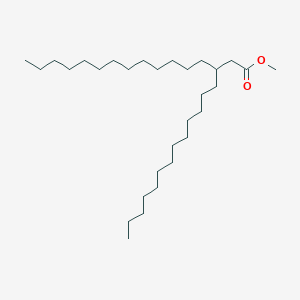
2-N-(Carboxypropylamino)-2-deoxyglucopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-N-(Carboxypropylamino)-2-deoxyglucopyranose, also known as CPG, is a synthetic carbohydrate molecule that has gained significant attention in the scientific community due to its unique properties and potential applications. CPG is a derivative of glucose and is synthesized through a multistep process involving the reaction of glucose with various reagents.
作用机制
2-N-(Carboxypropylamino)-2-deoxyglucopyranose activates the immune system by binding to toll-like receptor 9 (TLR9). TLR9 is a receptor found on immune cells that recognizes bacterial and viral DNA. When 2-N-(Carboxypropylamino)-2-deoxyglucopyranose binds to TLR9, it triggers a signaling cascade that leads to the activation of immune cells and the production of cytokines and chemokines. This activation of the immune system helps to enhance the immune response to various pathogens.
生化和生理效应
2-N-(Carboxypropylamino)-2-deoxyglucopyranose has been shown to have a number of biochemical and physiological effects. 2-N-(Carboxypropylamino)-2-deoxyglucopyranose has been shown to activate immune cells, including dendritic cells, macrophages, and B cells. 2-N-(Carboxypropylamino)-2-deoxyglucopyranose has also been shown to enhance the production of cytokines and chemokines, which are important molecules involved in the immune response. Additionally, 2-N-(Carboxypropylamino)-2-deoxyglucopyranose has been shown to enhance the activity of natural killer cells, which are important immune cells involved in the destruction of cancer cells.
实验室实验的优点和局限性
One of the main advantages of using 2-N-(Carboxypropylamino)-2-deoxyglucopyranose in lab experiments is its ability to activate the immune system. This makes it a useful tool for studying the immune response to various pathogens and for developing new immunotherapies. However, the synthesis of 2-N-(Carboxypropylamino)-2-deoxyglucopyranose is a complex process that requires specialized knowledge and equipment, which can be a limitation for some labs.
未来方向
There are a number of future directions for the study of 2-N-(Carboxypropylamino)-2-deoxyglucopyranose. One area of research is the development of new immunotherapies using 2-N-(Carboxypropylamino)-2-deoxyglucopyranose as a vaccine adjuvant. Another area of research is the study of the mechanism of action of 2-N-(Carboxypropylamino)-2-deoxyglucopyranose and its interactions with the immune system. Additionally, there is potential for the development of new synthetic carbohydrates based on the structure of 2-N-(Carboxypropylamino)-2-deoxyglucopyranose. Overall, the study of 2-N-(Carboxypropylamino)-2-deoxyglucopyranose has the potential to lead to new treatments for a wide range of diseases and conditions.
合成方法
2-N-(Carboxypropylamino)-2-deoxyglucopyranose is synthesized through a multistep process involving the reaction of glucose with various reagents. The synthesis of 2-N-(Carboxypropylamino)-2-deoxyglucopyranose involves the reaction of glucose with allyl bromide, followed by the reaction with sodium hydride and allylamine. The resulting product is then reacted with succinic anhydride to form 2-N-(Carboxypropylamino)-2-deoxyglucopyranose. The synthesis of 2-N-(Carboxypropylamino)-2-deoxyglucopyranose is a complex process that requires specialized knowledge and equipment.
科学研究应用
2-N-(Carboxypropylamino)-2-deoxyglucopyranose has a wide range of potential scientific research applications. One of the most promising applications of 2-N-(Carboxypropylamino)-2-deoxyglucopyranose is in the field of immunology. 2-N-(Carboxypropylamino)-2-deoxyglucopyranose has been shown to activate the immune system and enhance the immune response to various pathogens. 2-N-(Carboxypropylamino)-2-deoxyglucopyranose has also been studied for its potential use in cancer immunotherapy. Additionally, 2-N-(Carboxypropylamino)-2-deoxyglucopyranose has been studied for its potential use as a vaccine adjuvant.
属性
CAS 编号 |
134954-46-4 |
|---|---|
产品名称 |
2-N-(Carboxypropylamino)-2-deoxyglucopyranose |
分子式 |
C10H19NO7 |
分子量 |
265.26 g/mol |
IUPAC 名称 |
4-[[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]butanoic acid |
InChI |
InChI=1S/C10H19NO7/c12-4-5-8(15)9(16)7(10(17)18-5)11-3-1-2-6(13)14/h5,7-12,15-17H,1-4H2,(H,13,14)/t5-,7-,8-,9-,10-/m1/s1 |
InChI 键 |
GCJQXFZHHRGWHB-QXOHVQIXSA-N |
手性 SMILES |
C(CC(=O)O)CN[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O |
SMILES |
C(CC(=O)O)CNC1C(C(C(OC1O)CO)O)O |
规范 SMILES |
C(CC(=O)O)CNC1C(C(C(OC1O)CO)O)O |
其他 CAS 编号 |
134954-46-4 |
同义词 |
(alpha-D-GLUCO)-isomer of 2-N-(carboxypropylamino)-2-deoxyglucopyranose 2-N-(carboxypropylamino)-2-deoxyglucopyranose NCPADG |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



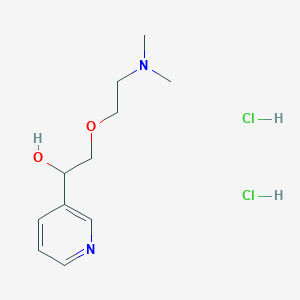
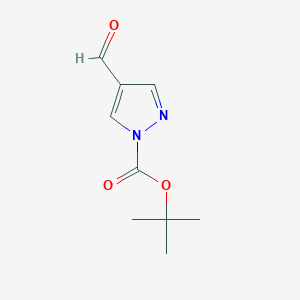
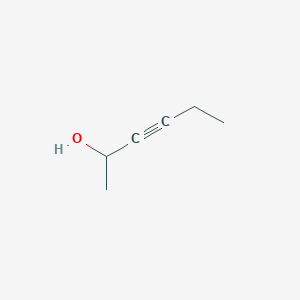
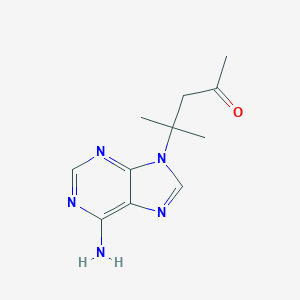

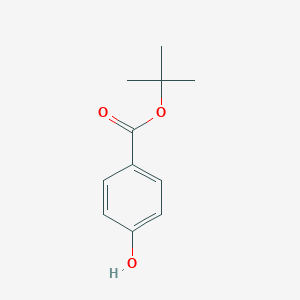
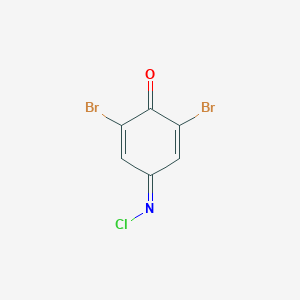
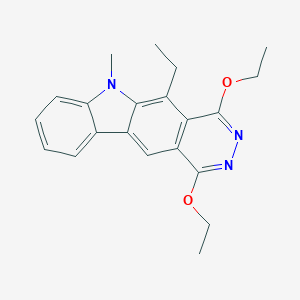
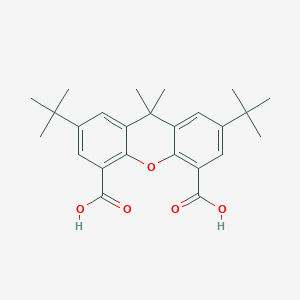
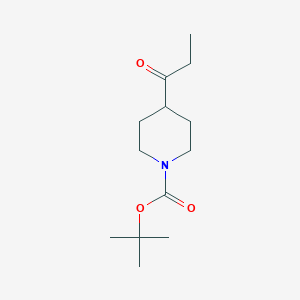
![tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B153436.png)
![tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B153437.png)
![1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one](/img/structure/B153438.png)
